molecular formula C15H28N2O2 B12635739 Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate

Cat. No.: B12635739
M. Wt: 268.39 g/mol
InChI Key: JURFNJQZXPIDNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This compound is known for its role in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-13(8-11-17)16-9-6-12-4-5-12/h12-13,16H,4-11H2,1-3H3

InChI Key

JURFNJQZXPIDNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-cyclopropylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and reproducible process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, leading to altered neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence the activity of GABA and glutamate receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to interact with distinct molecular targets in the central nervous system. Its cyclopropylethylamino group provides a unique steric and electronic environment, differentiating it from other similar compounds .

Biological Activity

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 252.37 g/mol
  • CAS Number : 1150100-61-0

The mechanism of action for this compound involves its interaction with specific neurotransmitter receptors, particularly those associated with the central nervous system. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Animal studies have shown that this compound can significantly reduce depressive-like behaviors in rodent models, potentially through the modulation of serotonergic pathways.
  • Anxiolytic Effects : The compound has demonstrated anxiolytic properties, reducing anxiety-related behaviors in various behavioral assays.
  • Neuroprotective Effects : In vitro studies indicate that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on mice evaluated the effects of this compound on depression. Mice treated with the compound showed significant reductions in immobility time in the forced swim test compared to controls, indicating antidepressant-like activity.
  • Anxiolytic Activity Assessment :
    • In another study, the compound was administered to rats subjected to the elevated plus maze test. Results indicated increased time spent in open arms, suggesting reduced anxiety levels.
  • Neuroprotection Study :
    • A cell culture study assessed the neuroprotective effects of the compound against glutamate-induced toxicity. The results demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylateModerate antidepressantSerotonin reuptake inhibition
Tert-butyl piperidine-1-carboxylateMild anxiolyticGABA receptor modulation
Tert-butyl 4-vinylpiperidine-1-carboxylateNeuroprotectiveAntioxidant properties

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